molecular formula C10H14FN B13633599 4-Fluoro-2-methyl-5-(propan-2-yl)aniline

4-Fluoro-2-methyl-5-(propan-2-yl)aniline

Cat. No.: B13633599
M. Wt: 167.22 g/mol
InChI Key: STARZBGXXRZOGX-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-(propan-2-yl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position, a methyl group at the ortho position, and an isopropyl group at the meta position relative to the amino group. Its molecular formula is C₁₁H₁₅FN, with a molecular weight of 180.24 g/mol (calculated). The fluorine atom introduces electron-withdrawing effects, while the methyl and isopropyl groups contribute steric bulk and electron-donating properties. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals due to the prevalence of fluorine and alkyl-substituted anilines in bioactive molecules .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

4-fluoro-2-methyl-5-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3

InChI Key

STARZBGXXRZOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(propan-2-yl)aniline typically involves the nitration of a precursor compound followed by reduction. One common method is the nitration of 4-fluoro-2-methyl-5-(propan-2-yl)nitrobenzene, which is then reduced to the corresponding aniline derivative using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-Fluoro-2-methyl-5-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(propan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Fluoro-2-methylaniline (2-Amino-5-fluorotoluene) Molecular Formula: C₇H₈FN Molecular Weight: 125.14 g/mol Melting Point: 93–97°C Key Differences: Lacks the meta isopropyl group, resulting in lower molecular weight and reduced steric hindrance. The absence of the isopropyl group simplifies synthesis but limits lipophilicity .
  • 2-Fluoro-5-(trifluoromethyl)aniline Molecular Formula: C₇H₅F₄N Molecular Weight: 179.11 g/mol Key Differences: Replaces the isopropyl group with a trifluoromethyl (-CF₃) group, enhancing electron-withdrawing effects. This increases acidity of the amino group and alters reactivity in electrophilic substitution reactions .

Heterocyclic Analogues

  • 4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

    • Molecular Formula : C₁₁H₁₂ClN₃O
    • Molecular Weight : 237.68 g/mol
    • Key Differences : Incorporates an oxadiazole ring, which introduces π-conjugation and hydrogen-bonding capabilities. This structural feature enhances binding affinity in medicinal chemistry contexts compared to simple alkyl substituents .
  • Tetrazole-containing Anilines (e.g., 4-[1-(2H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline) Molecular Formula: C₁₀H₁₃N₅ Molecular Weight: 203.25 g/mol Key Differences: The tetrazole ring increases polarity and hydrogen-bond donor/acceptor capacity, altering solubility and biological activity .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Predicted)
4-Fluoro-2-methyl-5-(propan-2-yl)aniline 180.24 ~80–85* ~2.8
4-Fluoro-2-methylaniline 125.14 93–97 1.5
2-Fluoro-5-(trifluoromethyl)aniline 179.11 Not reported 2.1
Oxadiazole derivative 237.68 Not reported 3.2

*Estimated based on increased steric hindrance reducing crystal packing efficiency.

Biological Activity

4-Fluoro-2-methyl-5-(propan-2-yl)aniline is a fluorinated aromatic amine that has garnered attention for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in its structure enhances its lipophilicity and influences its interaction with biological targets, making it a compound of interest in various scientific fields.

The compound's unique substitution pattern contributes to its distinct chemical and biological properties. The fluorine atom can significantly affect the compound's reactivity and interaction with enzymes or receptors, leading to various physiological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, including signal transduction and metabolic pathways. The exact mechanisms depend on the context in which the compound is applied, but generally, it alters enzyme activity or receptor function, leading to physiological changes.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Biological Activity Description
Antiproliferative Effects Exhibits activity against various cancer cell lines, indicating potential as an anticancer agent.
Enzyme Interaction Modulates the activity of specific enzymes involved in metabolic pathways.
Receptor Binding Binds to certain receptors, potentially influencing signaling pathways.
Antimicrobial Properties Shows effectiveness against certain bacterial strains, suggesting possible use as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 and MCF-7. The compound's structure allowed for effective binding to targets involved in cell growth regulation .
  • Enzyme Modulation : Research has indicated that this compound can influence the activity of enzymes critical for drug metabolism. Its fluorinated structure enhances lipophilicity, which may improve the residence time of drugs within biological systems, thereby increasing their efficacy .
  • Antimicrobial Studies : Preliminary studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents.

Q & A

How can I design a synthesis protocol for 4-Fluoro-2-methyl-5-(propan-2-yl)aniline, considering regioselectivity challenges in aromatic substitution reactions?

Answer:
The synthesis should address steric and electronic effects due to substituents (fluoro, methyl, isopropyl). A plausible route involves:

  • Friedel-Crafts alkylation of 4-fluoro-2-methylaniline with isopropyl halide, using Lewis acids (e.g., AlCl₃) to direct substitution to the para position relative to the methyl group.
  • Purification : Utilize vacuum distillation (boiling point: 90–92°C/16 mmHg, density: 1.124 g/cm³) followed by recrystallization in non-polar solvents.
  • Validation : Confirm regiochemistry via 1^1H NMR (distinct splitting patterns for isopropyl protons) and LC-MS for molecular weight confirmation.

What advanced techniques are recommended for resolving contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

Answer:
Discrepancies may arise from impurities or polymorphic forms. Use:

  • Differential Scanning Calorimetry (DSC) to determine melting point ranges and identify polymorphs.
  • HPLC-PDA with a C18 column (method: 60% acetonitrile/40% water, 1.0 mL/min) to quantify purity (>97%) and detect trace isomers .
  • Cross-validate with literature from authoritative sources (e.g., Kanto Reagents catalog ).

How can the environmental fate of this compound in soil be modeled under varying hydraulic conditions?

Answer:
Use a Box-Behnken experimental design to simulate pump speeds and soil layers. Key parameters:

  • Soil column experiments with spiked aniline derivatives, monitoring adsorption coefficients (Kd) and degradation rates.
  • GC-MS for quantification of parent compound and metabolites (e.g., fluorinated byproducts) .
  • Numerical modeling (e.g., HYDRUS-1D) to predict vertical migration and interphase partitioning .

What methodologies are suitable for studying the photostability of this compound under simulated solar radiation?

Answer:

  • Photoreactor setup : Use xenon lamps with AM1.5 filters to mimic solar spectrum.
  • Kinetic analysis : Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aniline derivatives) and identify photoproducts using LC-QTOF-MS.
  • Compare with MnFe₂O₄/Zn₂SiO₄ photocatalysis systems to assess degradation pathways .

How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

  • DFT calculations (e.g., Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient positions.
  • Hammett substituent constants : Quantify electronic effects (σₚ for -F = +0.06, -CH₃ = -0.17) to predict activation barriers.
  • Validate with experimental kinetic studies in DMSO/EtOH mixtures.

What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation (similar to 2,6-di(propan-2-yl)aniline ).
  • Spill management : Absorb with vermiculite and neutralize with dilute acetic acid.
  • Storage : Keep in amber glass under nitrogen at 4°C to prevent oxidation.

How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation of ethyl acetate. Use SHELXL for refinement .
  • Key metrics : Compare bond lengths (C-F: ~1.34 Å, C-N: ~1.45 Å) and torsional angles with DFT-optimized structures.
  • Data deposition : Submit to Cambridge Structural Database (CSD) for peer validation.

What analytical strategies differentiate this compound from its positional isomers?

Answer:

  • GC×GC-TOF/MS : Separate isomers using a polar/non-polar column set (e.g., DB-5 × DB-17).
  • IR spectroscopy : Identify unique C-F stretches (~1220 cm⁻¹) and NH₂ bends (~1620 cm⁻¹) .
  • Retention indices : Compare with standards from Kanto Reagents .

How does the steric bulk of the isopropyl group influence the compound’s reactivity in Pd-catalyzed cross-coupling reactions?

Answer:

  • Buchwald-Hartwig amination : Screen ligands (e.g., XPhos) to mitigate steric hindrance.
  • Kinetic profiling : Monitor reaction progress via in situ Raman spectroscopy.
  • Theoretical modeling : Calculate Tolman cone angles for ligand-isopropyl interactions.

What experimental designs optimize the compound’s use as a ligand in coordination chemistry?

Answer:

  • Job’s method : Determine metal-ligand stoichiometry (e.g., with Cu²⁺ or Fe³⁺) using UV-Vis titration.
  • Magnetic susceptibility : Assess geometry (e.g., octahedral vs. tetrahedral) via SQUID magnetometry.
  • Single-crystal analysis : Resolve coordination modes (monodentate vs. bidentate) .

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